1-(4-Fluoro-3-methylphenyl)piperidin-2-one
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Overview
Description
1-(4-Fluoro-3-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a piperidine ring substituted with a fluoro and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
- 1-(2-Fluoro-4-nitro-phenyl)piperidin-4-one
- 1-(2-Furylmethyl)piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
Uniqueness
1-(4-Fluoro-3-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14FNO |
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Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UCFLOHANCIGHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)F |
Origin of Product |
United States |
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